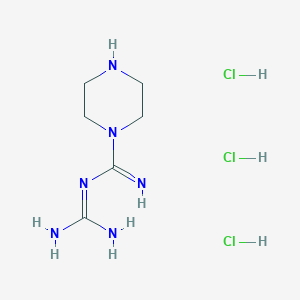
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Übersicht
Beschreibung
“2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular formula of C6H17Cl3N6 and a molecular weight of 279.6 .
Synthesis Analysis
The synthesis of piperazine derivatives, which “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is likely a part of, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has also been reported .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been explored in various studies. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Piperazine Derivatives
Piperazine derivatives, including those related to 2-(Piperazine-1-carboximidoyl)guanidine, are synthesized for various applications. These derivatives are created by connecting substituted piperazine with guanidyl or hydroxyl, based on the active group splicing principle. Such compounds have potential in synthesizing new chemical entities with varied applications (Li Wen-jua, 2015).
Antimicrobial Activity
Some piperazine derivatives, including those similar to 2-(Piperazine-1-carboximidoyl)guanidine, have been found to exhibit significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Such findings indicate the potential of these compounds in developing new antimicrobial agents (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Cytotoxicity in Cancer Research
Research has shown that certain piperazinone derivatives, related to 2-(Piperazine-1-carboximidoyl)guanidine, exhibit cytotoxic activities against cancer cell lines. This suggests their potential use in cancer treatment research, particularly in identifying compounds that could be effective against specific types of cancer (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).
Applications in Histamine Inhibition
Some novel pyrimidines, synthesized through the condensation of compounds similar to 2-(Piperazine-1-carboximidoyl)guanidine, have shown significant anti-histaminic activity. This points towards their potential use in developing new treatments for conditions associated with histamine, such as allergies (S. Rahaman, Y. Rajendra Pasad, P. Kumar, B. Kumar, 2009).
Antibacterial Agents
Research into pyrido(2,3-d)pyrimidine derivatives, related to 2-(Piperazine-1-carboximidoyl)guanidine, has found that some of these compounds have notable antibacterial activity. This includes effectiveness against challenging bacteria like Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial drugs (J. Matsumoto, S. Minami, 1975).
Wirkmechanismus
While the specific mechanism of action for “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . Piperazine-based compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the quantitative effect of diverse substituents on the basicity of aryl guanidine and 2- (arylimino)imidazolidine derivatives could be useful for medicinal chemists working with biologically relevant guanidine-containing molecules .
Eigenschaften
IUPAC Name |
N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFWTUOSWZEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



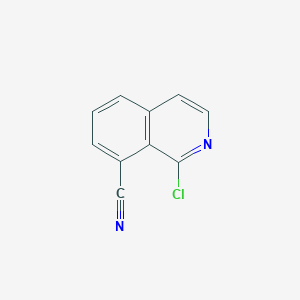

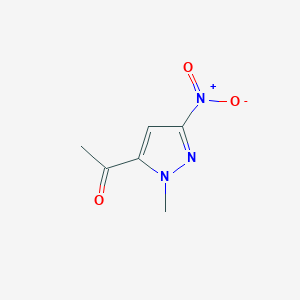


![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)
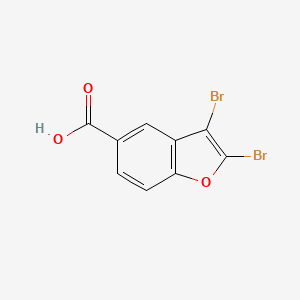
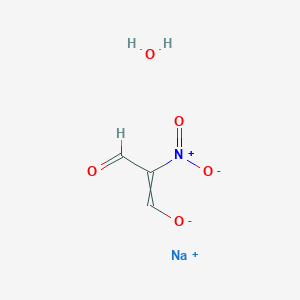
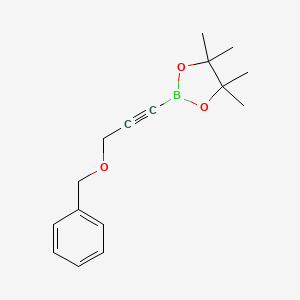
![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)
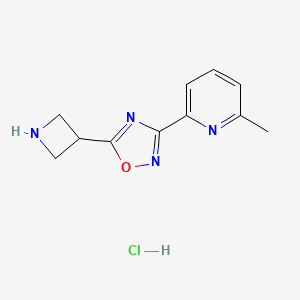
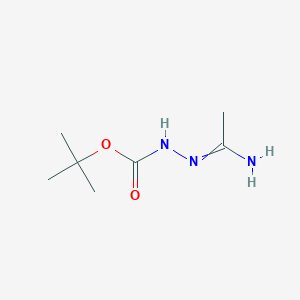
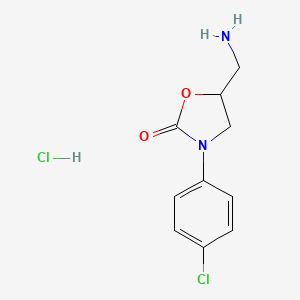
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)